Fluoroethyl-PE2I is classified as a radiopharmaceutical, specifically a dopamine transporter ligand. It belongs to the family of phenyl-tropane derivatives, which are characterized by their ability to bind to the dopamine transporter. The compound is synthesized using fluorine-18, a radioactive isotope that allows for its detection through PET imaging.
The synthesis of Fluoroethyl-PE2I has evolved from initial multi-step processes to more streamlined methods. The original synthesis involved a two-step procedure starting from its acid precursor, utilizing 18F-2-bromo-1-fluoroethane in dimethylformamide with sodium hydroxide. This method resulted in a relatively low radiochemical yield of around 7% .
Subsequent developments led to a one-step radiofluorination procedure that significantly improved yields. The optimized synthesis involves:
Recent advancements have reported radiochemical yields of approximately 39% using automated platforms such as the GE TRACERLab FX2 N synthesis module, with production times around 70 minutes .
Fluoroethyl-PE2I features a complex molecular structure characterized by its fluorinated ethyl group attached to a phenyl-tropane backbone. The molecular formula is C17H22F2N, with a molecular weight of approximately 281.36 g/mol. The incorporation of fluorine enhances its stability and allows for effective imaging due to its favorable physical properties.
The primary chemical reaction involved in synthesizing Fluoroethyl-PE2I is nucleophilic substitution, where the fluorine atom replaces a leaving group on the precursor molecule. This reaction typically requires specific conditions, including:
Fluoroethyl-PE2I acts as a selective ligand for the dopamine transporter, binding competitively with dopamine. Upon administration, it traverses the blood-brain barrier, allowing for visualization of dopamine transporter density through PET imaging. The mechanism involves:
Fluoroethyl-PE2I exhibits several notable physical and chemical properties:
These properties influence its handling and application in clinical settings.
Fluoroethyl-PE2I is primarily utilized in neuroimaging studies focusing on:
The increasing demand for accurate imaging agents has led to ongoing research aimed at optimizing its synthesis and expanding its applications in clinical neuroimaging .
The development of dopamine transporter (DAT) imaging agents represents a significant advancement in nuclear neurology, enabling in vivo quantification of presynaptic dopaminergic integrity. Early SPECT radioligands like [¹²³I]FP-CIT (ioflupane) established the clinical utility of DAT imaging for differentiating neurodegenerative parkinsonism from non-degenerative conditions such as essential tremor. However, these iodinated agents presented limitations including prolonged imaging protocols (requiring scans 24 hours post-injection) and suboptimal spatial resolution [4] [8]. The subsequent emergence of PET radioligands addressed these limitations through superior spatial resolution and quantification accuracy. Among carbon-11 labeled compounds, [¹¹C]PE2I demonstrated high DAT affinity but was constrained by the short 20-minute half-life of ¹¹C, limiting its clinical dissemination [4] [9].
[¹⁸F]FE-PE2I ((E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methylphenyl)nortropane) emerged as a next-generation PET radioligand combining the advantageous 110-minute half-life of fluorine-18 with high DAT selectivity. Clinical validation studies demonstrated its superior diagnostic performance in early-stage Parkinsonian syndromes (PS) compared to [¹²³I]FP-CIT SPECT. A pivotal head-to-head trial in 98 patients revealed that [¹⁸F]FE-PE2I PET/CT achieved 95% concordance with [¹²³I]FP-CIT SPECT diagnoses, with sensitivity of 0.94 and specificity of 1.00 for detecting dopaminergic deficits [4]. The tracer's high affinity (Kᵢ = 4 nM) enables visualization of not only striatal DAT densities but also substantia nigra binding – a critical region affected early in Parkinson's pathology [4] [7].
Table 1: Evolution of Key DAT Imaging Radiopharmaceuticals
Radiopharmaceutical | Imaging Modality | DAT Affinity (Kᵢ, nM) | Clinical Advantages | Key Limitations |
---|---|---|---|---|
[¹²³I]FP-CIT (ioflupane) | SPECT | 3.7 | FDA-approved, established clinical utility | Long scan protocol (24h), lower spatial resolution |
[¹¹C]PE2I | PET | 0.2 | Very high DAT affinity | Short half-life (20 min), cyclotron dependency |
[¹⁸F]FECNT | PET | 1.0 | Good striatal uptake | Metabolite interference, complex kinetics |
¹⁸F]FE-PE2I | PET | 4.0 | High substantia nigra visualization, 70-min synthesis, 6h stability | Radiolysis at high activities |
The molecular architecture of [¹⁸F]FE-PE2I represents strategic optimization of the tropane-based cocaine derivative scaffold to maximize DAT binding specificity and kinetics. The core structural modifications involve: 1) Introduction of a fluoroethoxy group at the 2β-position replacing the carbomethoxy group of PE2I, 2) Retention of the 4'-methylphenyl moiety at the 3β-position, and 3) The N-((E)-3-iodoprop-2-enyl) substituent [9]. This configuration yields exceptional DAT selectivity over serotonin (SERT) and norepinephrine (NET) transporters, with selectivity ratios exceeding 500-fold for DAT/SERT and 200-fold for DAT/NET – addressing a critical limitation of earlier tropanes like β-CIT that exhibited significant SERT binding [4] [9].
The 4'-methylphenyl group enhances DAT binding affinity through optimal hydrophobic interactions within the DAT binding pocket, while the fluoroethoxy group provides the site for efficient ¹⁸F-labeling without significantly altering molecular volume or electronics compared to the native ethoxy group. Molecular modeling studies indicate the fluoroethoxy group extends into a lipophilic subpocket of the DAT protein, with the fluorine atom participating in halogen bonding with Thr350 of human DAT. The extended conformation of the (E)-3-iodopropenyl group minimizes steric hindrance during DAT binding, contributing to the fast association kinetics observed in vivo [9]. This molecular design enables rapid brain permeability (peaking at 5-10 minutes post-injection) and favorable washout from non-target regions, allowing imaging within 20-40 minutes – significantly shorter than the 24-hour requirement for [¹²³I]FP-CIT SPECT [4] [7].
The radiosynthesis of [¹⁸F]FE-PE2I has evolved from multi-step procedures to efficient one-step approaches enabling clinical translation. The initial synthesis reported by Schou et al. (2009) employed a two-step, two-pot strategy: 1) Nucleophilic fluorination of a bis-tosylate precursor to form [¹⁸F]fluoroethyl tosylate, followed by 2) N-alkylation of the nor-PE2I precursor. While this approach achieved radiochemical purity (RCP) >95%, it suffered from low radiochemical yields (RCY) of approximately 7% and lengthy synthesis times exceeding 90 minutes, making it impractical for routine production [6].
The breakthrough came with Stepanov et al.'s development of a streamlined one-step radiofluorination using a tosylethyl precursor (E)-N-(3-iodoprop-2-enyl)-2β-carbo-(2-tosyloxyethoxy)-3β-(4′-methylphenyl)nortropane. This approach directly incorporated ¹⁸F⁻ via nucleophilic substitution on the tosyl precursor in dimethyl sulfoxide (DMSO) at 135°C for 2 minutes, achieving RCY of 20% and RCP >98% within 40 minutes [6]. Critical optimization of the elution conditions for the QMA cartridge trapping [¹⁸F]fluoride revealed that conventional K₂CO₃/K₂₂₂ eluents caused precursor degradation, while tetraethylammonium bicarbonate (TEAB) provided milder conditions preserving precursor integrity. Subsequent purification via monolithic C18 HPLC (Phenomenex Onyx™) with ethanol/sodium citrate buffer (20:80 v/v) enabled isolation of the product with consistent pharmaceutical quality [5] [6].
Table 2: Comparison of [¹⁸F]FE-PE2I Radiosynthesis Approaches
Parameter | Two-Step Method | One-Step Method (Initial) | One-Step Method (Optimized) |
---|---|---|---|
Precursor | Nor-PE2I + [¹⁸F]fluoroethyl tosylate | Tosylethyl-PE2I | Tosylethyl-PE2I |
Reaction Conditions | 2 pots, 90°C, 10 min (step 1); 90°C, 5 min (step 2) | Single pot, 135°C, 2 min | 135°C, 2 min with radical scavengers |
RCY (non-corrected) | ~7% | 20% | 39-62% |
Synthesis Time | >90 min | 40 min | 70 min |
Molar Activity | ~74 GBq/µmol | ~250 GBq/µmol | 925 GBq/µmol |
Key Limitation | Low yield, complex process | Radiolysis >40 GBq | Requires ascorbate stabilization |
Translation of [¹⁸F]FE-PE2I synthesis from research-scale to Good Manufacturing Practice (GMP) compliant production necessitated automated modules ensuring reproducibility, sterility, and pyrogen-free product. Two platforms have demonstrated robust performance: the Synthera®+ (IBA Molecular) and GE TRACERLab FX2N systems. The Synthera®+ implementation utilizes a cassette-based approach with disposable fluidic pathways, critical for preventing cross-contamination and simplifying cleaning validation. Using the optimized one-step protocol with TEAB elution and ascorbate-stabilized ethanolic eluent (18% ethanol in 25 mM sodium ascorbate buffer, pH 4.3), RCY of 35% was achieved starting from 45 GBq of [¹⁸F]fluoride [5] [6].
The TRACERLab FX2N system achieved even higher yields (39 ± 8%, n=4) with a synthesis time of 70 minutes and exceptional molar activity (925.3 ± 763 GBq/µmol). Critical GMP adaptations included: 1) Implementation of sterile filtration through 0.22 µm filters into final product vials, 2) Comprehensive in-process controls for residual solvents (DMSO < 5000 ppm; ethanol 6-10%), 3) Validation of sterility and bacterial endotoxin testing (BET < 17.5 EU/mL), and 4) Stability confirmation (RCP >95% for 6 hours at room temperature) [1] [6]. Automation eliminated manual precursor addition – a previous source of variability – through precise robotic handling. Production scaling to starting activities of 80 GBq was accomplished by Bratteby et al. using Bu₄NH₂PO₄ eluent, achieving RCY up to 62% and delivering 25 GBq of formulated product per batch, sufficient for multiple patient doses [5] [6].
Radiolytic degradation represents the most significant challenge in scaling [¹⁸F]FE-PE2I production to meet clinical demand. Auto-radiolysis becomes pronounced at starting activities above 40 GBq due to high radiation density in concentrated solutions, generating free radicals that attack the unsaturated alkenyl bond and tropane ring system. This manifests as increased radioactive impurities on radio-HPLC, particularly at Rf 0.0-0.3 (hydrophilic degradation products) and decreased RCP during shelf-life [5] [6].
Three synergistic strategies have proven effective for radiolysis mitigation:
Antioxidant Buffers: Replacement of phosphate with ascorbate buffers (25 mM sodium ascorbate/ascorbic acid, pH 4.3) in the formulation reduced radiolysis by scavenging free radicals. Ascorbate-containing formulations maintained RCP >95% at 6 hours for up to 10 GBq doses, while non-stabilized solutions degraded below 90% within 2 hours [5].
Ethanol Concentration Optimization: Ethanol acts as a hydroxyl radical scavenger. Systematic studies identified 6-10% ethanol as optimal, balancing radical scavenging with acceptable residual solvent limits. Higher concentrations (>15%) accelerated decomposition, possibly due to increased radical yield in ethanolic solutions [5].
Dose Dispersion and Container Geometry: Processing high activities in low-dead-volume reactors and dispersing the product into multiple vials reduced localized radiation density. Using flat-bottomed vials instead of conical tubes increased surface-to-volume ratio, decreasing radical yield per molecule [6].
These measures enabled reliable production of up to 25 GBq per batch (corrected RCY 62%) without compromising product quality. Additionally, flushing [¹⁸F]fluoride transfer lines with water before delivery minimized cationic impurities (e.g., metal ions) that catalyze decomposition, further improving stability [5] [6].
Table 3: Radiolysis Mitigation Strategies and Efficacy
Mitigation Strategy | Mechanism | Implementation | Effect on RCP at 6h (10 GBq batch) |
---|---|---|---|
Unstabilized Phosphate Buffer | Baseline degradation | Ethanol/phosphate buffer | <90% |
Ascorbate Buffer (25 mM, pH 4.3) | Free radical scavenging | Sodium ascorbate/ascorbic acid buffer | >95% |
Ethanol Optimization (6-10%) | •OH radical scavenging | 6-10% final ethanol concentration | >95% |
Low-Dose Dispersion (<5 GBq/vial) | Radiation density reduction | Multiple product vials | >98% |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3